molecular formula C21H20N4O3 B3019132 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034516-39-5

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Katalognummer: B3019132
CAS-Nummer: 2034516-39-5
Molekulargewicht: 376.416
InChI-Schlüssel: JCIONRCQPPSJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a quinoline-carboxamide moiety. Its structure includes a 1-ethyl substituent on the pyrrolidine ring and a 2-hydroxyquinoline-4-carboxamide group linked via an ethyl chain. The ethyl group on the pyrrolidine ring may influence metabolic stability and binding affinity compared to methyl-substituted analogs .

Eigenschaften

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-24-10-7-14-8-11-25(21(28)19(14)24)12-9-22-20(27)16-13-18(26)23-17-6-4-3-5-15(16)17/h3-8,10-11,13H,2,9,12H2,1H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIONRCQPPSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

It is mentioned that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Biologische Aktivität

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Structure and Synthesis

The compound features a unique structural framework combining a pyrrolopyridine core with hydroxyl and carboxamide functionalities. The synthesis typically involves several steps:

  • Formation of the Pyrrolopyridine Core : This is achieved through cyclization reactions involving suitable pyridine and pyrrole derivatives.
  • Alkylation : The introduction of the ethyl group is performed via alkylation reactions.
  • Carboxamide Formation : The final step involves amidation to convert the carboxylic acid derivative into the amide form.

2.1 Antimicrobial Properties

Research indicates that compounds similar to N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide exhibit significant antimicrobial activity. For instance, related quinoline derivatives have been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismIC50 (μM)
Compound AM. tuberculosis6.8
Compound BS. aureus10.5
Compound CE. coli8.0

2.2 Cytotoxicity

Cytotoxicity studies have shown varied effects on human cell lines, with some derivatives exhibiting low cytotoxicity at therapeutic concentrations. For example, certain analogs demonstrated GI50 values above 80 μM against human lung fibroblasts .

The biological activity of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for bacterial survival or proliferation.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

4.1 Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of a series of quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide showed promising results in inhibiting growth at low concentrations .

4.2 Evaluation in Cancer Models

In vitro studies have also assessed the compound's efficacy against cancer cell lines. Preliminary results showed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

5. Conclusion

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Future research should focus on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy and reduced toxicity.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with structural similarities to N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide exhibit various biological activities, including:

  • Anticancer Properties : Compounds in this class have shown potential as inhibitors of cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Activity : The presence of the quinoline moiety suggests potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses through various biochemical pathways.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds similar to N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through targeted pathways .
  • Antimicrobial Efficacy : Research has shown that related compounds exhibit significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that these compounds could downregulate pro-inflammatory cytokines in vitro, indicating therapeutic potential for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[2,3-c]pyridine vs. Pyrido[3,2,1-ij]quinoline

The target compound’s pyrrolo[2,3-c]pyridine core differs from the pyrido[3,2,1-ij]quinoline scaffold in N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides (). The latter replaces the pyrrolidine ring with a tetrahydropyridine system, enhancing diuretic efficacy by optimizing renal sodium excretion . This structural shift highlights the importance of annelated heterocycles in modulating biological activity.

Pyrrolo-Pyrimidine Derivatives

Compounds like 1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid () incorporate a pyrimidine ring instead of quinoline.

Substituent Effects on Pharmacological Activity

Alkyl Group Variations

  • Ethyl vs. Methyl Substituents: The ethyl group in the target compound contrasts with the methyl group in N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide ().
  • Benzoyl-Piperidine vs. Hydroxyquinoline: 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide () replaces the hydroxyquinoline with a benzoyl-piperidine group. This bulky substituent may hinder renal clearance but improve binding to hydrophobic pockets in target proteins .

Carboxamide-Linked Functional Groups

  • Furan-Isoxazole vs. Hydroxyquinoline: N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide () substitutes the hydroxyquinoline with a furan-isoxazole moiety. The furan’s oxygen atom could enhance hydrogen bonding, while the isoxazole’s rigidity might reduce conformational flexibility compared to the quinoline system .

Pharmacological and Therapeutic Implications

Diuretic Activity

The pyrido[3,2,1-ij]quinoline analogs () demonstrate potent diuretic effects by enhancing renal urinary function. The target compound’s pyrrolo[2,3-c]pyridine core may offer similar efficacy but with improved pharmacokinetics due to its ethyl linker and hydroxyquinoline group, which could mitigate off-target effects .

Epigenetic Modulation

4-(4-((4-amino-[1,1'-biphenyl]-3-yl)carbamoyl)phenyl)-N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide () includes a dioxopiperidine group for targeting reader domains in epigenetic regulation. This suggests that modifications to the carboxamide side chain in the target compound could enable applications beyond diuretic therapy .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key Pharmacological Notes Reference
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide Pyrrolo[2,3-c]pyridine Ethyl, 2-hydroxyquinoline-4-carboxamide Not provided Potential diuretic/epigenetic -
N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Pyrido[3,2,1-ij]quinoline Aryl, hydroxyquinoline Not provided Diuretic optimization
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide Pyrrolo[2,3-c]pyridine Methyl, benzoyl-piperidine 406.5 Hydrophobic binding
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide Pyrrolo[2,3-c]pyridine Ethyl, furan-isoxazole 366.4 Enhanced hydrogen bonding

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to link the pyrrolopyridine and quinoline moieties.
  • Protection/deprotection strategies : For sensitive functional groups (e.g., hydroxyl or amide) during alkylation or acylation steps.
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .
  • Yield optimization : Adjust reaction time (12-24 hr), temperature (80-120°C), and stoichiometry of reagents (1.2–2.0 equiv. for nucleophiles) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm regiochemistry (e.g., pyrrolo[2,3-c]pyridine vs. pyrrolo[3,2-c]pyridine) and substituent positions (e.g., ethyl group at N1) .
  • HRMS (ESI or EI) : Verify molecular weight (e.g., calculated vs. observed [M+H]+) .
  • HPLC purity : Use reverse-phase columns (≥95% purity threshold) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Comparative SAR analysis : Test derivatives with systematic substitutions (e.g., ethyl vs. cyclopropyl groups on the pyrrolopyridine core) to isolate pharmacophore contributions .
  • Kinase inhibition assays : Use ATP-competitive binding assays (e.g., FRET-based) to quantify IC₅₀ shifts caused by substituent variations .
  • Computational docking : Map binding poses (e.g., using AutoDock Vina) to explain discrepancies in activity due to steric clashes or hydrogen-bonding changes .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Introduce counterions (e.g., hydrochloride) via reaction with HCl in dioxane .
  • Prodrug design : Mask the hydroxyl group (quinoline) with acetyl or PEGylated moieties, followed by enzymatic cleavage studies .
  • Solubility testing : Use shake-flask method (pH 7.4 PBS) with quantification via HPLC-UV .

Q. How should researchers design experiments to assess metabolic stability?

  • Methodological Answer :
  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS over 60 min .
  • Metabolite identification : Use high-resolution mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) .

Experimental Design & Data Analysis

Q. What controls are critical in kinase inhibition assays to minimize false positives?

  • Methodological Answer :
  • Negative controls : Include wells with DMSO (vehicle) and kinase-only (no inhibitor).
  • Positive controls : Use staurosporine or dasatinib for pan-kinase inhibition benchmarks.
  • Data normalization : Express activity as % inhibition relative to controls, with triplicate runs to calculate SEM .

Q. How can researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Process optimization : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity).
  • Quality control : Implement in-process monitoring (e.g., TLC at 1 hr intervals) and strict storage protocols (desiccated, -20°C) .
  • Statistical analysis : Use ANOVA to compare purity/yield across batches, identifying outliers via Grubbs’ test .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.